N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound featuring a triazine ring, a sulfamoyl group, and a phenylacetamide moiety. This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the formation of the triazine ring. Common synthetic routes include:
Cyclization Reactions: The triazine ring is often synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the phenylacetamide moiety, often using halogenated reagents.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including antifungal, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The triazine ring and sulfamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to inhibition of enzyme function or alteration of cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
N-{4-[(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Known for its use in medicinal chemistry and materials science.
4-chloro-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: Another triazine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H23N5O3S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[4-[(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H23N5O3S/c1-12(22)19-13-6-8-15(9-7-13)25(23,24)20-16-17-10-21(11-18-16)14-4-2-3-5-14/h6-9,14H,2-5,10-11H2,1H3,(H,19,22)(H2,17,18,20) |
InChI Key |
IPGAUJPHXZURKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CCCC3 |
Origin of Product |
United States |
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